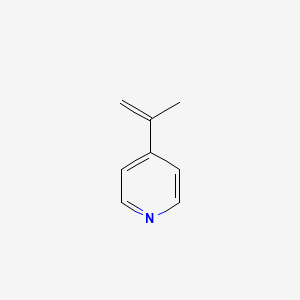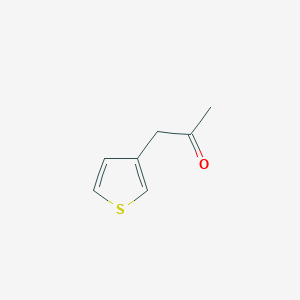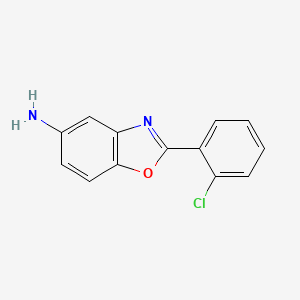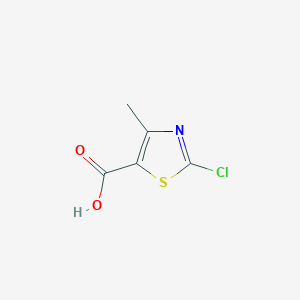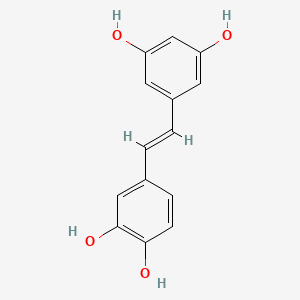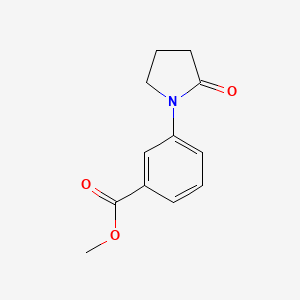
trans-4-Bromo-beta-nitrostyrene
Vue d'ensemble
Description
Trans-4-Bromo-beta-nitrostyrene is a chemical compound with the molecular formula C8H6BrNO2 . It is also known by several synonyms such as 1-bromo-4-2-nitrovinyl benzene, e-1-bromo-4-2-nitrovinyl benzene, 1-bromo-4-e-2-nitroethenyl benzene, and others . It is a derivative of styrene and is used in various fields of research and industry due to its unique chemical and physical properties.
Synthesis Analysis
This compound may be employed as a Michael acceptor for the organocatalytic asymmetric Michael addition of protected 3-hydroxypropanal to β-nitrostyrenes .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringC1=CC (=CC=C1C=C [N+] (=O) [O-])Br . The InChI key for this compound is LSGVHLGCJIBLMB-AATRIKPKSA-N . Chemical Reactions Analysis
This compound can act as a Michael acceptor in the organocatalytic asymmetric Michael addition of protected 3-hydroxypropanal to β-nitrostyrenes .Physical And Chemical Properties Analysis
This compound is a yellow to yellow-green powder . It has a melting point of 147-153°C . It is soluble in acetone, methanol, and dimethyl sulfoxide, but insoluble in water, ether, and hexane.Applications De Recherche Scientifique
Toxicity and Biocidal Applications
- Toxicity Studies : Trans-4-Bromo-beta-nitrostyrene, also referred to as beta-Bromo-beta-nitrostyrene, has been studied for its toxicity profile. It is primarily used as a wide-spectrum biocide, often in paper and pulp mill operations to combat slime formation. Toxicity studies have shown that this compound, when administered to rodents, results in significant inflammation and necrosis, particularly in the forestomach, glandular stomach, cecum, nasal passages, and testis. The studies also indicated the development of mild anemia and monocytosis related to these inflammatory and ulcerative lesions. These findings highlight the toxicological impacts of beta-Bromo-beta-nitrostyrene in biocidal applications (Toxicity report series, 1994).
Chemical Synthesis and Reactions
- One-Pot Synthesis of Carbocycles : this compound has been utilized in chemical synthesis, particularly in one-pot synthesis methods. For instance, its derivatives are involved in the Michael addition reactions for the generation of nitronates, which are then treated with ethyl chloroformate to produce isoxazolidine derivatives. This process is important for synthesizing various cyclic compounds in organic chemistry (Tetrahedron, 1999).
- Promiscuous Enzymatic Activity : Interestingly, an enzyme named 4-oxalocrotonate tautomerase has shown unexpected activity in catalyzing the isomerization of cis-nitrostyrene to trans-nit-nitrostyrene, including this compound. This finding is significant as it reveals a novel enzymatic function and can be potentially exploited in synthetic chemistry to control stereoisomers of nitrostyrenes (ChemBioChem, 2012).
Studies on Substitution and Elimination Reactions
- Substitution and Elimination in β-Halogenostyrenes : Research involving this compound also extends to its behavior in nucleophilic reactions. Studies have examined its reactions with various nucleophiles, focusing on substitution and elimination mechanisms. These studies contribute to a deeper understanding of vinylic reactivity and are pivotal in organic synthetic strategies (Journal of The Chemical Society B: Physical Organic, 1968).
Safety and Hazards
Trans-4-Bromo-beta-nitrostyrene is considered hazardous. It causes skin irritation and serious eye irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .
Mécanisme D'action
Target of Action
It is known to act as a michael acceptor , suggesting that it may interact with nucleophilic sites in biological molecules.
Mode of Action
Trans-4-Bromo-beta-nitrostyrene may interact with its targets through a Michael addition reaction . In this reaction, a nucleophile adds to the beta-carbon of the nitroalkene moiety of the molecule, forming a new carbon-carbon bond .
Pharmacokinetics
Its physical properties, such as being a solid at room temperature , may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the rate of Michael addition reactions can be influenced by the pH of the environment .
Analyse Biochimique
Biochemical Properties
Trans-4-Bromo-beta-nitrostyrene plays a significant role in biochemical reactions, particularly as a Michael acceptor in organocatalytic asymmetric Michael additions . It interacts with various enzymes and proteins, facilitating the addition of nucleophiles to carbon-carbon double bonds. This interaction is crucial for the synthesis of complex organic molecules. The compound’s ability to act as a Michael acceptor is due to the presence of the nitro group, which stabilizes the negative charge developed during the reaction .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic pathways and gene expression . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a Michael acceptor. This compound binds to nucleophiles, facilitating the addition of these nucleophiles to carbon-carbon double bonds . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, with a melting point of 148-150°C . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of various metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are critical for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-bromo-4-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGVHLGCJIBLMB-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308701 | |
| Record name | trans-4-Bromo-β-nitrostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5153-71-9, 3156-37-4 | |
| Record name | trans-4-Bromo-β-nitrostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5153-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC121158 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4-Bromo-β-nitrostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-[(E)-2-nitroethenyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


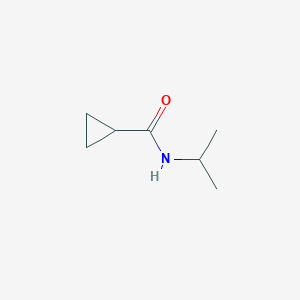
![8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348557.png)
![6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348558.png)
